2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene
Overview
Description
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is a versatile compound with a broad range of applications in various fields of research and industry. It is known for its unique chemical structure, which includes two fluorine atoms, an isocyano group, and a tosyl group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.
Formation of Isocyano Group: The aldehyde group is converted to an isocyano group using a reagent such as tosylmethyl isocyanide (TosMIC) under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The isocyano group can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Cyclization Reactions: Basic conditions using reagents like sodium ethoxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the fluorine atoms.
Cyclization Reactions: Formation of heterocyclic compounds such as triazines.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The isocyano group, in particular, is highly reactive and can form bonds with a variety of nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-1-(isocyano)methylbenzene: Lacks the tosyl group, making it less versatile in certain reactions.
2,4-Difluoro-1-(isocyano(phenyl)methyl)benzene: Contains a phenyl group instead of a tosyl group, which can affect its reactivity and applications.
Uniqueness
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is unique due to the presence of both fluorine atoms and a tosyl group, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2,4-difluoro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULOFCZKOQFMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)F)F)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623656 | |
Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660431-66-3 | |
Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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